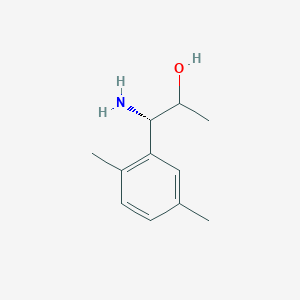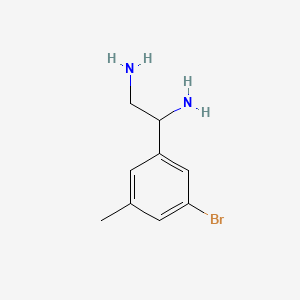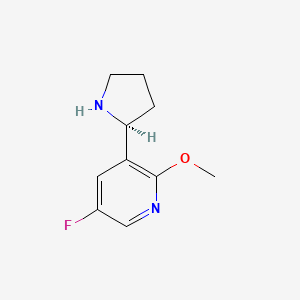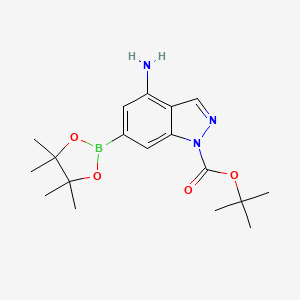
Tofacitinibimpurity5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tofacitinibimpurity5 is an impurity associated with Tofacitinib, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug.
Méthodes De Préparation
The preparation of Tofacitinibimpurity5 involves synthetic routes and reaction conditions similar to those used for Tofacitinib. The process typically includes the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired impurity . Industrial production methods for Tofacitinib and its impurities often involve high-performance liquid chromatography (HPLC) to separate and quantify the compounds .
Analyse Des Réactions Chimiques
Tofacitinibimpurity5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, acid hydrolysis and base hydrolysis can lead to different degradation products .
Applications De Recherche Scientifique
Tofacitinibimpurity5 is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Tofacitinib. It is also used in quality control processes to ensure the purity and safety of Tofacitinib formulations . Additionally, it plays a role in the development of analytical methods for the detection and quantification of impurities in pharmaceutical compounds .
Mécanisme D'action
The mechanism of action of Tofacitinibimpurity5 is closely related to that of Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor that interferes with the JAK-STAT signaling pathway, which is involved in the regulation of immune responses . This compound may also interact with similar molecular targets and pathways, although its specific effects and potency may differ from those of Tofacitinib .
Comparaison Avec Des Composés Similaires
Tofacitinibimpurity5 can be compared with other impurities and related compounds such as baricitinib and upadacitinib, which are also JAK inhibitors used to treat autoimmune diseases . While these compounds share similar mechanisms of action, this compound is unique in its specific structure and the conditions under which it is formed. This uniqueness can affect its pharmacokinetic and pharmacodynamic properties, making it an important compound to study in the context of Tofacitinib formulations .
Propriétés
Formule moléculaire |
C13H18ClN5 |
|---|---|
Poids moléculaire |
279.77 g/mol |
Nom IUPAC |
(3R,4R)-1-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,4-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C13H18ClN5/c1-8-4-6-19(7-10(8)15-2)12-9-3-5-16-11(9)17-13(14)18-12/h3,5,8,10,15H,4,6-7H2,1-2H3,(H,16,17,18)/t8-,10+/m1/s1 |
Clé InChI |
SFJWJKDDYBNESX-SCZZXKLOSA-N |
SMILES isomérique |
C[C@@H]1CCN(C[C@@H]1NC)C2=NC(=NC3=C2C=CN3)Cl |
SMILES canonique |
CC1CCN(CC1NC)C2=NC(=NC3=C2C=CN3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)


![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B15236386.png)



![1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236398.png)
![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)




